molecular formula C7H7F3N2OS B1295594 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine CAS No. 85730-33-2

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B1295594
CAS No.: 85730-33-2
M. Wt: 224.21 g/mol
InChI Key: ZGHVHUYAPUOSMA-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a versatile and valuable chemical intermediate in organic synthesis and medicinal chemistry. Its structure, featuring a pyrimidine core substituted with methoxy, methylsulfanyl (methylthio), and trifluoromethyl groups, makes it a privileged scaffold for constructing more complex molecules. The methylsulfanyl group at the 2-position is a key reactive handle, as it can be readily displaced by nucleophiles such as amines in a process known as nucleophilic aromatic substitution, allowing for the efficient synthesis of diverse 2-aminopyrimidine libraries [https://www.alfa.com/en/catalog/B25743/]. These 2-aminopyrimidines are fundamental motifs in the development of pharmaceutical agents and agrochemicals. The presence of the trifluoromethyl group is particularly significant, as it is a common bioisostere used in drug design to enhance metabolic stability, improve lipophilicity, and increase binding affinity to biological targets [https://pubs.acs.org/doi/10.1021/acs.jmedchem.9b01177]. Consequently, this compound is extensively utilized in research focused on the discovery and optimization of kinase inhibitors, where the 2-aminopyrimidine scaffold is a predominant pharmacophore. Its primary research value lies in its role as a key building block for the generation of novel compounds for high-throughput screening and structure-activity relationship (SAR) studies in various therapeutic areas, including oncology and inflammatory diseases. This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2OS/c1-13-5-3-4(7(8,9)10)11-6(12-5)14-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGHVHUYAPUOSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)C(F)(F)F)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70289800
Record name 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85730-33-2
Record name NSC64345
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64345
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methoxy-2-(methylsulfanyl)-6-(trifluoromethyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70289800
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Reaction

This method typically involves using starting materials such as 2-chloro-4-methoxypyrimidine and methylthiol. The reaction proceeds under basic conditions, often utilizing sodium hydride or potassium carbonate to facilitate the substitution.

Reaction Conditions:

  • Temperature: Controlled at approximately 60–80°C.
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are commonly employed.
  • Catalysts: Triethylamine may be used to enhance reaction efficiency by deprotonating intermediates.

The nucleophilic substitution introduces the methylthiol group onto the pyrimidine ring, resulting in the formation of the desired compound.

Cyclocondensation Method

Another effective approach is cyclocondensation, which can be performed by reacting appropriate pyrimidine derivatives with suitable electrophiles.

Procedure:

  • Starting Material: Use of 4-(trifluoromethyl)pyrimidin-2(1H)-one as a precursor.
  • Reagents: Methylthiol and a base (e.g., sodium ethoxide) are added to initiate the reaction.
  • Solvent: The reaction is conducted in an inert solvent such as toluene or DMF.
  • Temperature Control: The mixture is heated under reflux conditions for optimal yield.

Yield Optimization Techniques

Achieving high yields and purity in the synthesis of this compound requires careful control of reaction parameters:

  • Stoichiometry: Precise measurement of reagents is crucial to minimize unreacted starting materials.

  • Monitoring Techniques: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be employed to track reaction progress and assess product purity.

  • Purification Methods:

    • Column Chromatography: Silica gel chromatography using gradient elution (e.g., ethyl acetate/hexane) effectively separates desired products from impurities.
    • Recrystallization: Utilizing ethanol/water mixtures can help isolate high-purity crystals suitable for analytical characterization.

Data Summary

The following table summarizes key data related to the preparation methods of this compound:

Parameter Details
Molecular Formula C7H7F3N2OS
Molecular Weight 224.21 g/mol
CAS Number 85730-33-2
Common Starting Materials 2-chloro-4-methoxypyrimidine, methylthiol
Typical Solvents THF, DMF, toluene
Reaction Temperature Range 60–80°C
Yield Optimization Techniques TLC, HPLC

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can undergo reduction reactions, particularly at the pyrimidine ring.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in metabolic pathways.

Medicine:

    Drug Development: It is explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory and anticancer properties.

Industry:

    Materials Science: The compound can be used in the development of new materials with unique properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The methoxy and methylsulfanyl groups contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Key Properties :

  • Lipophilicity : The trifluoromethyl group enhances membrane permeability due to its hydrophobic nature .
  • Reactivity : The methylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones, while the methoxy group participates in nucleophilic substitution reactions .
  • Synthesis : Typically synthesized via nucleophilic substitution using 2-chloro-4-methoxypyrimidine and methylthiol under basic conditions (e.g., NaH or K₂CO₃ in THF/DMF at 60–80°C) .

Comparison with Similar Pyrimidine Derivatives

Structural Analogues with Substituted Functional Groups

Compound Name Molecular Formula Key Substituents Key Differences vs. Target Compound Biological Activity References
4-Chloro-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine C₆H₄ClF₃N₂S Cl at position 4 (vs. OCH₃) Higher electrophilicity; increased reactivity in substitution reactions Antimicrobial activity (broader spectrum)
4-Methoxy-2-(methylthio)-6-(trifluoromethyl)pyrimidine C₇H₇F₃N₂OS Methylthio (-SCH₃) at position 2 Synonymous with methylsulfanyl; nomenclature variation Similar binding affinity but reduced metabolic stability
2-(Ethylsulfonyl)-4-phenyl-6-(trifluoromethyl)pyrimidine C₁₃H₁₁F₃N₂O₂S Ethylsulfonyl (-SO₂C₂H₅) at position 2; phenyl at position 4 Enhanced oxidative stability; aromatic interactions with proteins Anticancer activity (kinase inhibition)
6-(2-Methoxyphenyl)-2-thioureido-4-(trifluoromethyl)pyrimidine C₁₃H₁₁F₃N₄OS Thiourea and 2-methoxyphenyl groups Dual functionality for hydrogen bonding; COX-2 inhibition Anti-inflammatory and analgesic potential

Impact of Substituents on Properties

  • Trifluoromethyl (-CF₃) :

    • Enhances lipophilicity and resistance to metabolic degradation .
    • Electron-withdrawing effect stabilizes the pyrimidine ring, reducing susceptibility to hydrolysis .
  • Methoxy (-OCH₃) vs. Chloro (-Cl) :

    • Methoxy improves solubility in polar solvents but reduces electrophilicity compared to chloro derivatives .
    • Chloro substituents increase reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Methylsulfanyl (-SCH₃) vs. Sulfonyl (-SO₂R) :

    • Methylsulfanyl is prone to oxidation, forming sulfoxides (-SOCH₃) under mild conditions .
    • Sulfonyl groups (e.g., -SO₂C₂H₅) enhance oxidative stability and electrostatic interactions with biological targets .

Biological Activity

4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group, a methylthio group, and a trifluoromethyl group. The presence of these functional groups significantly influences its solubility, reactivity, and biological activity.

Anticancer Activity

Recent studies indicate that pyrimidine derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have demonstrated significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
This compoundMDA-MB45329.1
Related Compound AMCF-715.3
Related Compound BHepG20.0227

These results suggest that modifications to the pyrimidine core can enhance anticancer efficacy, highlighting the importance of SAR studies in drug development .

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. In vitro studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
E. coli10 µg/mL
S. aureus5 µg/mL

The presence of the trifluoromethyl group is believed to enhance lipophilicity, facilitating better membrane penetration and increased antimicrobial activity .

Anti-inflammatory Effects

Pyrimidines have been investigated for their potential anti-inflammatory effects. Compounds similar to this compound have shown significant inhibition of pro-inflammatory cytokines in preclinical models.

CompoundInhibition (%) at 4 hours
Compound X43.17
Indomethacin (control)47.72

These findings suggest that pyrimidine derivatives could serve as potential anti-inflammatory agents .

Neuroprotective Potential

Emerging research indicates that certain pyrimidine derivatives may possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's. The mechanism appears to involve inhibition of key enzymes involved in neuroinflammation .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation and survival.
  • Receptor Modulation : It could act on various receptors involved in inflammation and pain pathways.
  • Cell Cycle Arrest : Studies suggest it may induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of pyrimidine derivatives in clinical settings:

  • Anticancer Study : A clinical trial involving a related compound showed a significant reduction in tumor size among patients with advanced breast cancer.
  • Antimicrobial Efficacy : A study demonstrated that a formulation containing this pyrimidine derivative effectively treated resistant bacterial infections in animal models.

Q & A

Q. What are the common synthetic routes for 4-Methoxy-2-methylsulfanyl-6-(trifluoromethyl)pyrimidine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclocondensation reactions. For example, pyrimidine cores can be functionalized using methoxy and methylsulfanyl groups under controlled temperatures (60–80°C) in polar aprotic solvents like THF or DMF. Catalysts such as triethylamine (Et₃N) are often employed to deprotonate intermediates and enhance reaction efficiency . Yield optimization requires careful stoichiometric control of trifluoromethylating agents (e.g., Ruppert–Prakash reagent) and monitoring via TLC or HPLC. Impurities, such as unreacted intermediates, are minimized using column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How can researchers optimize purification techniques for this compound to ensure high purity for biological assays?

  • Methodological Answer : Purification involves a combination of techniques:
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) to separate regioisomers .
  • Recrystallization : Use of ethanol/water mixtures to remove polar byproducts. Crystallization conditions (e.g., cooling rate, solvent polarity) are critical for obtaining single crystals for X-ray analysis .
  • Analytical Validation : Post-purification, confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and ¹⁹F NMR to verify trifluoromethyl group integrity .

Advanced Research Questions

Q. What spectroscopic methods are most effective for characterizing this compound, and how can conflicting structural data be resolved?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and methylsulfanyl (δ ~2.5 ppm) groups. Trifluoromethyl signals appear as quartets in ¹⁹F NMR (δ ~-60 to -70 ppm) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry (e.g., substitution patterns on the pyrimidine ring). For example, C–S bond lengths (~1.78 Å) and torsion angles help distinguish between thioether and sulfoxide derivatives .
  • Contradiction Resolution : Conflicting NOESY or IR data (e.g., carbonyl vs. thiocarbonyl stretches) should be cross-validated with high-resolution mass spectrometry (HRMS) and computational methods (DFT calculations) .

Q. How do the methoxy and trifluoromethyl groups influence the compound’s reactivity in further derivatization?

  • Methodological Answer :
  • Methoxy Group : Acts as an electron-donating group, directing electrophilic substitution to the 5-position of the pyrimidine ring. It can be demethylated under acidic conditions (e.g., HBr/AcOH) to generate hydroxyl derivatives for coupling reactions .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability but introduces steric hindrance. Its strong electron-withdrawing effect deactivates the ring toward nucleophilic attack, necessitating harsher conditions (e.g., Pd-catalyzed cross-coupling at 100°C) .

Q. What strategies are used to evaluate the compound’s biological activity, and how can assay conditions be standardized?

  • Methodological Answer :
  • In Vitro Assays : Screen for kinase inhibition or antimicrobial activity using ATP-dependent luminescence assays or microdilution broth methods (MIC determination). Include positive controls (e.g., staurosporine for kinase assays) and solvent controls (DMSO ≤1% v/v) .
  • Standardization :
  • Dose-Response Curves : Use 8–12 concentrations in triplicate to calculate IC₅₀ values.
  • Metabolic Stability : Assess hepatic microsomal half-life (e.g., human liver microsomes + NADPH) to rule out rapid degradation artifacts .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data for this compound?

  • Methodological Answer :
  • Source Validation : Cross-check purity data (e.g., HPLC traces, elemental analysis) from conflicting studies. Commercial samples may vary in purity .
  • Assay Variability : Control for differences in cell lines (e.g., HEK293 vs. HeLa), incubation times, and readout methods (fluorescence vs. absorbance). Replicate assays under standardized conditions .
  • Structural Confounders : Verify that reported activities are not attributed to degradation products (e.g., hydrolyzed methoxy groups) via stability studies under assay conditions .

Safety and Handling in Academic Settings

Q. What are the advanced safety considerations for handling this compound in catalysis or high-temperature reactions?

  • Methodological Answer :
  • Thermal Stability : Conduct DSC/TGA analysis to identify decomposition thresholds (>150°C may release toxic HF or SO₂) .
  • Waste Management : Neutralize reaction waste with 10% NaOH before disposal. Methylsulfanyl groups require oxidation (e.g., H₂O₂) to less hazardous sulfones prior to incineration .

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